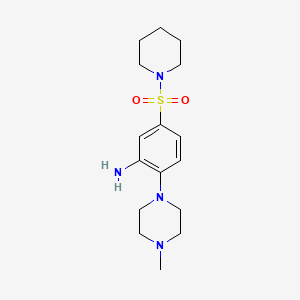

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-18-9-11-19(12-10-18)16-6-5-14(13-15(16)17)23(21,22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNXZXOCHILSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Piperidine Sulfonyl Chloride Intermediate

The synthesis begins with the preparation of the piperidine sulfonyl chloride intermediate. Piperidine reacts with sulfuryl chloride (SO$$2$$Cl$$2$$) under basic conditions, typically using anhydrous dichloromethane (DCM) as the solvent and triethylamine (Et$$_3$$N) as the base. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic sulfur atom in sulfuryl chloride. The general reaction is:

$$

\text{Piperidine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Piperidine-1-sulfonyl chloride} + 2\text{HCl}

$$

Key parameters include maintaining temperatures between 0–5°C to minimize side reactions and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Coupling with Aniline Derivative

The piperidine sulfonyl chloride is then coupled with a substituted aniline derivative. For this compound, 2-amino-5-chloroaniline serves as the precursor. The reaction employs Schotten-Baumann conditions, where the aniline reacts with the sulfonyl chloride in a biphasic system of aqueous sodium hydroxide (NaOH) and DCM. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation:

$$

\text{2-Amino-5-chloroaniline} + \text{Piperidine-1-sulfonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/DCM}} \text{5-(Piperidine-1-sulfonyl)-2-chloroaniline} + \text{NaCl} + \text{H}2\text{O}

$$

The product is isolated via extraction and purified using column chromatography (silica gel, ethyl acetate/hexane eluent).

Introduction of 4-Methylpiperazine Group

The final step involves nucleophilic aromatic substitution (NAS) of the chlorine atom in 5-(piperidine-1-sulfonyl)-2-chloroaniline with 4-methylpiperazine. This reaction is catalyzed by copper(I) iodide (CuI) in dimethylformamide (DMF) at 80–90°C. The electron-withdrawing sulfonyl group activates the aromatic ring, facilitating substitution:

$$

\text{5-(Piperidine-1-sulfonyl)-2-chloroaniline} + \text{4-Methylpiperazine} \xrightarrow{\text{CuI, DMF, 85°C}} \text{Target Compound} + \text{HCl}

$$

The crude product is purified via recrystallization from ethanol, yielding 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline as a white crystalline solid.

Optimization Strategies for Enhanced Yield

Solvent and Base Selection

Reaction efficiency in the sulfonation step is highly dependent on solvent polarity and base strength. Comparative studies show that using DCM with Et$$_3$$N achieves higher yields (78–82%) than tetrahydrofuran (THF) or acetonitrile. Stronger bases like NaOH may cause hydrolysis of the sulfonyl chloride, reducing yield.

Catalytic Enhancements

In the NAS step, replacing CuI with palladium catalysts (e.g., Pd(OAc)$$_2$$) improves regioselectivity but increases costs. Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours while maintaining yields above 75%.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial production utilizes continuous flow reactors for the sulfonation and NAS steps. This method enhances heat transfer and reduces side reactions, achieving a throughput of 50–60 kg/day with ≥95% purity.

High-Throughput Screening (HTS)

HTS optimizes reaction parameters such as temperature, pressure, and catalyst loading. For example, varying CuI concentrations (1–5 mol%) identifies 2.5 mol% as optimal for balancing cost and yield.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonyl Chloride | Piperidine, SO$$2$$Cl$$2$$, Et$$_3$$N, DCM | 85 | 92 |

| Aniline Coupling | NaOH, H$$_2$$O/DCM | 78 | 89 |

| NAS with Piperazine | CuI, DMF, 85°C | 80 | 95 |

Challenges and Troubleshooting

Steric Hindrance

The bulky piperidine and piperazine groups hinder reaction kinetics during NAS. Solutions include using polar aprotic solvents (e.g., DMF) to stabilize transition states and increasing reaction temperatures to 90°C.

Purification Difficulties

Similar polarities of intermediates complicate isolation. Industrial processes employ simulated moving bed (SMB) chromatography, which improves separation efficiency by 30% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out to modify the sulfonyl group or the aromatic ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a sulfonamide functional group, which is known for its antibacterial properties. Sulfonamides have been widely used as antibiotics, and the incorporation of piperazine and piperidine moieties enhances the pharmacological profile of this compound.

Antibacterial Activity

Research indicates that compounds similar to 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial enzymes, which is critical for their survival.

Enzyme Inhibition

The compound has shown potential as an inhibitor of several enzymes, notably acetylcholinesterase (AChE) and urease. Inhibiting AChE can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain . Additionally, urease inhibition can be significant in managing urinary tract infections caused by urease-producing bacteria.

Cytotoxicity and Anticancer Potential

Emerging studies suggest that derivatives of sulfonamide compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast and colon cancer cells . The anticancer properties may arise from their ability to induce apoptosis in malignant cells.

Case Study 1: Antibacterial Screening

In a systematic study, a series of piperidine derivatives were synthesized and evaluated for antibacterial properties. The results indicated that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to standard antibiotics . This underscores the potential application of this compound in developing new antibacterial agents.

Case Study 2: Enzyme Inhibition Assays

A study focusing on enzyme inhibition demonstrated that the compound effectively inhibited AChE with an IC50 value significantly lower than that of traditional inhibitors. This suggests its potential utility in treating neurodegenerative diseases where cholinergic signaling is disrupted .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its piperidine-1-sulfonyl and 4-methylpiperazine substituents. Key structural analogs and their differences are summarized below:

Key Observations :

- Piperidine vs. Piperazine Sulfonyl Groups : The piperidine-1-sulfonyl group in the target compound may confer distinct steric and electronic properties compared to analogs with piperazine-sulfonyl (e.g., ) or aryl-sulfonyl groups (e.g., 9f in ).

- Substituent Flexibility : Ethylpiperazine analogs () may exhibit altered pharmacokinetics due to increased lipophilicity compared to methylpiperazine.

Physicochemical Properties

Key Observations :

- The hydrochloride salt form () likely improves aqueous solubility compared to free bases.

Biological Activity

2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline, also known by its CAS number 901273-43-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an inhibitor in various enzymatic processes and its effects on different cell lines.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to cytotoxic effects in rapidly dividing cells, making it a target for cancer therapy .

2. Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, one study reported that compounds containing similar piperazine structures showed potent inhibition of cell proliferation in pancreatic cancer models . The mechanism appears to involve apoptosis and necrosis pathways, although the specific pathways activated by this compound require further elucidation.

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

Case Study 1: Pancreatic Cancer

A study involving the treatment of PANC-1 pancreatic cancer cells with piperazine-containing compounds revealed dose-dependent cytotoxicity. The results indicated that these compounds could induce apoptosis through caspase-dependent pathways while also eliciting necrosis-like cell death .

Case Study 2: Thymidylate Synthase Inhibition

In another investigation, the compound was assessed for its ability to inhibit thymidylate synthase in Mycobacterium tuberculosis. The findings suggested that it could serve as a lead compound for developing new antibacterial agents targeting this enzyme .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H26N4O2S |

| Molecular Weight | 338.47 g/mol |

| CAS Number | 901273-43-6 |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

| Biological Activity | Effect |

|---|---|

| Thymidylate Synthase Inhibition | Moderate to High Activity |

| Antitumor Activity | Significant against PANC-1 cells |

Q & A

Q. What are the established synthetic routes for 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the aniline core. A common approach involves:

- Step 1 : Sulfonylation of 5-amino-2-(4-methylpiperazin-1-yl)aniline with piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or DBU) to introduce the sulfonyl group .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Key variables : - Temperature (ambient vs. reflux) affects reaction kinetics and byproduct formation.

- Solvent choice (e.g., DCM vs. THF) influences solubility of intermediates.

- Excess sulfonyl chloride (1.2–1.5 equivalents) improves yields but requires careful quenching to avoid side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 395.21) and fragments corresponding to piperazine and sulfonyl moieties .

Q. What solubility and stability challenges are associated with this compound?

- Solubility : Limited in aqueous media due to hydrophobic piperidine and sulfonyl groups. Solubility enhancers:

- Stability :

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are used to quantify binding affinity?

- Targets : Potential affinity for serotonin/dopamine receptors due to the piperazine moiety and sulfonyl-aniline pharmacophore .

- Assays :

- Radioligand binding assays : Competes with H-labeled ligands (e.g., 5-HT receptors) to calculate IC values .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized receptors .

Data interpretation : Non-linear regression analysis (e.g., GraphPad Prism) distinguishes competitive vs. allosteric binding .

Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?

- Case example : Discrepancies in degradation half-life (t) at pH 7.4 vs. pH 2.0.

- Methodology :

- HPLC-MS monitoring : Tracks degradation products (e.g., sulfonic acid derivatives) to identify pH-dependent pathways .

- Arrhenius modeling : Extrapolates accelerated stability data (40–60°C) to predict shelf-life at room temperature .

Resolution : Buffer selection (e.g., phosphate vs. citrate) may catalyze degradation; use deuterated solvents in NMR to confirm proton exchange artifacts .

Q. What advanced analytical techniques are recommended for characterizing impurities in bulk samples?

- LC-HRMS : Identifies trace impurities (e.g., des-methyl derivatives or sulfonyl hydrolysis products) with ppm-level mass accuracy .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperazine ring (e.g., chair vs. boat conformation) .

- ICP-MS : Detects heavy metal catalysts (e.g., Pd from Suzuki couplings) at sub-ppb levels .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- In silico tools :

- Molecular docking (AutoDock Vina) : Predicts binding poses to cytochrome P450 enzymes (CYP3A4) to assess metabolic stability .

- ADMET prediction (SwissADME) : Estimates logP (3.2–3.8), blood-brain barrier penetration, and hERG channel liability .

Validation : Cross-reference with in vitro hepatocyte clearance assays and patch-clamp electrophysiology .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Methodological Notes

- Data tables (e.g., NMR shifts, LC-MS parameters) are available in referenced studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.